6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Overview
Description
6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic organic compound belonging to the class of chromenones. This compound is characterized by the presence of two benzyloxy groups attached to the chromenone core, which imparts unique chemical and physical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of benzyloxy groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base such as potassium carbonate.
Cyclopentane ring formation: The cyclopentane ring can be formed through intramolecular cyclization reactions, often facilitated by catalysts or under specific reaction conditions such as elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a bioactive molecule.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The benzyloxy groups and the chromenone core play crucial roles in its biological activity. The compound may exert its effects through:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, modulating their activity.
Inhibition of enzymes: The compound may inhibit specific enzymes involved in critical biological processes, leading to altered cellular functions.
Modulation of signaling pathways: It may affect various signaling pathways, influencing cellular responses and activities.
Comparison with Similar Compounds
Similar Compounds
5,7-BIS(BENZYLOXY)-4-METHYL-2H-CHROMEN-2-ONE: This compound shares a similar chromenone core but differs in the position and number of benzyloxy groups.
6,7-BIS(2,6-DICHLORO-BENZYLOXY)-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: This compound has additional chlorine atoms, which may impart different chemical and biological properties.
Uniqueness
6,7-BIS(BENZYLOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to its specific substitution pattern and the presence of the cyclopentane ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6,7-bis(phenylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c27-26-22-13-7-12-20(22)21-14-15-23(28-16-18-8-3-1-4-9-18)25(24(21)30-26)29-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKQTUQNZFOANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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